
Etodolac Acyl-beta-D-glucuronide
Übersicht
Beschreibung
Synthesis Analysis
Etodolac acyl-beta-D-glucuronide synthesis involves enzymatic reactions, particularly involving the drug etodolac and glucuronic acid. Studies have shown that etodolac is metabolized through hydroxylation and acyl glucuronidation, leading to the formation of 1-O-glucuronides, including etodolac acyl-beta-D-glucuronide. These processes are influenced by factors such as disease states, which can alter the pharmacokinetics of the parent drug and its metabolites (Liu & Smith, 2006). Moreover, the synthesis can be carried out chemically, as demonstrated by the preparation of ethyl glucuronide from acetobromo-glucosiduronic acid with ethanol, providing insights into synthetic routes for similar acyl glucuronides (Schmitt et al., 1995).
Molecular Structure Analysis
The molecular structure of etodolac acyl-beta-D-glucuronide is characterized by the presence of an acyl glucuronide moiety, where etodolac is linked to glucuronic acid via an ester bond. This structure is crucial for its reactivity and interaction with biological molecules. The molecular dynamics and structural characteristics of such conjugates are essential for understanding their metabolic fate and potential for forming reactive intermediates (Nagao, Suzuki, & Takano, 2016).
Chemical Reactions and Properties
Etodolac acyl-beta-D-glucuronide undergoes various chemical reactions, including hydrolysis, intramolecular acyl migration, and binding to plasma proteins. These reactions are significant as they can lead to the formation of reactive intermediates and influence the drug's pharmacokinetics and safety profile. The kinetic studies and mechanisms of these reactions provide insights into the stability and reactivity of etodolac acyl-beta-D-glucuronide under physiological conditions (Baba & Yoshioka, 2009).
Physical Properties Analysis
The physical properties of etodolac acyl-beta-D-glucuronide, such as solubility, stability, and crystallinity, are critical for its pharmacokinetic behavior. These properties are influenced by the molecular structure and the presence of functional groups that interact with biological matrices. Studies have demonstrated the importance of solubility and stability in the development of pharmaceutical formulations, aiming to improve the bioavailability and efficacy of drugs and their metabolites (Sherje et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity to proteins, are pivotal for understanding the pharmacological and toxicological profiles of etodolac acyl-beta-D-glucuronide. The compound's ability to bind covalently to proteins through its acyl glucuronide moiety can potentially lead to adverse drug reactions. Investigating these aspects helps in assessing the safety of etodolac and its metabolites (Nicholls et al., 1996).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that undergoes biotransformation to acyl-glucuronides. A study highlights etodolac's unique disposition features, emphasizing its stereoselective pharmacokinetics. This includes the significant presence of acyl-glucuronides of etodolac in plasma and synovial fluid, which is crucial for understanding its pharmacokinetic behavior (Brocks & Jamali, 1994).
Stereoselective Excretion
Research indicates a stereoselective excretion pattern of etodolac's acyl-glucuronides in humans. This involves predominant excretion of S-etodolac-glucuronide in the initial hours post-administration, while R-glucuronide elimination becomes more significant over time. This stereoselectivity is an important aspect of etodolac's pharmacology (Berendes & Blaschke, 1996).
Pharmacokinetic Modeling in Disease States
A pharmacokinetic model predicts the behavior of etodolac's acyl-glucuronides in various disease states, offering insights into their altered pharmacokinetics due to conditions like renal failure and liver dysfunction. This is vital for understanding etodolac's pharmacodynamics in different patient populations (Liu & Smith, 2006).
Enzyme Interaction
A study on etodolac metabolism shows the enzyme-specific stereoselective glucuronidation and hydroxylation by UGT1A9 and CYP2C9, respectively. This highlights the metabolic pathways involved in etodolac's disposition and the potential for drug-drug interactions (Tougou et al., 2004).
Glucuronidation in Humanized Mice
A study on humanized UGT1 mice, which possess the human UGT1 gene, reveals similar acyl-glucuronidation kinetics for etodolac as in humans. This research aids in understanding drug metabolism and potential toxicity in humans, contributing to safer drug development (Kutsuno et al., 2014).
Hydrolysis of Acyl Glucuronide
A recent study investigates species differences in liver microsomal hydrolysis of acyl glucuronide, including etodolac's, between humans and rats. This provides insight into interspecies variability in drug metabolism, crucial for translating animal study results to humans (Ikuta et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3R,4R,5R,6R)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18-,19?,22+,23?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZNMEMKZBFUIZ-KWJXKJNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Etodolac Acyl-beta-D-glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)
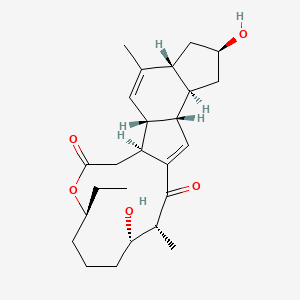
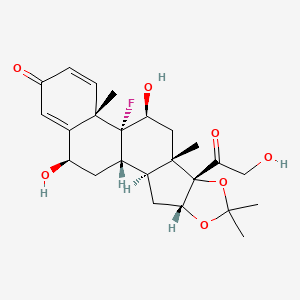
![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)
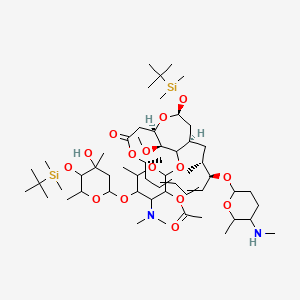

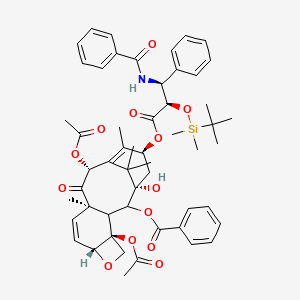
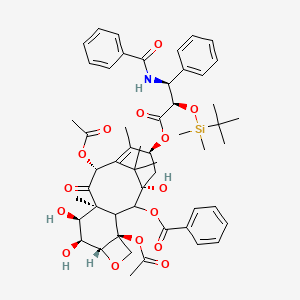

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)
![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)